molecular formula C13H18N2O2 B1468571 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol CAS No. 1467046-98-5

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol

Cat. No. B1468571
CAS RN: 1467046-98-5
M. Wt: 234.29 g/mol
InChI Key: PBOZVOFSIIXOJT-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol (DMBP) is a versatile compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. DMBP is an important intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals, and has been studied for its potential therapeutic effects.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the pyrrolidine ring, a core structure in 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol, is utilized to create compounds with potential therapeutic effects . The saturated nature of the pyrrolidine ring allows for a high degree of stereochemistry control, which is crucial for the development of selective drug candidates. This compound can be used to synthesize novel biologically active molecules with potential applications in treating diseases.

Biotechnology

Biotechnological applications often involve the use of pyrrolidine derivatives as building blocks for bioactive compounds . The dimethylamino group in the compound could potentially be used for binding with biological targets, aiding in the development of new biotechnological tools, such as biosensors or as part of a drug delivery system.

Materials Science

In materials science, the compound’s robust chemical structure could be explored for the synthesis of new polymeric materials. Its ability to form stable bonds can be advantageous in creating polymers with specific mechanical and chemical properties for industrial applications .

Environmental Science

The environmental science application of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol could involve its use as a reference standard in pollution analysis. Its stable structure allows for accurate calibration in the measurement of environmental pollutants .

Analytical Chemistry

Analytical chemists may employ this compound in method development for the detection and quantification of similar structures in complex mixtures. Its unique chemical signature can serve as a standard for chromatographic or spectroscopic methods .

Pharmacology

In pharmacology, the compound’s pyrrolidine core is of interest due to its presence in many pharmacologically active molecules. Research could focus on its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics .

Agriculture

Agricultural research might investigate the use of pyrrolidine derivatives as precursors for the synthesis of agrochemicals. The compound’s structural features could be beneficial in creating new pesticides or herbicides with improved efficacy .

Food Industry

Lastly, in the food industry, while direct applications of this compound are less common, its derivatives could be studied for their potential as food additives or in the synthesis of flavoring agents, given the importance of nitrogen heterocycles in this field .

properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14(2)11-5-3-4-10(8-11)13(17)15-7-6-12(16)9-15/h3-5,8,12,16H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOZVOFSIIXOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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